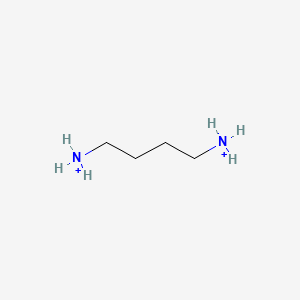

1,4-Butanediammonium

Beschreibung

Eigenschaften

Molekularformel |

C4H14N2+2 |

|---|---|

Molekulargewicht |

90.17 g/mol |

IUPAC-Name |

4-azaniumylbutylazanium |

InChI |

InChI=1S/C4H12N2/c5-3-1-2-4-6/h1-6H2/p+2 |

InChI-Schlüssel |

KIDHWZJUCRJVML-UHFFFAOYSA-P |

SMILES |

C(CC[NH3+])C[NH3+] |

Kanonische SMILES |

C(CC[NH3+])C[NH3+] |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

Hybrid Perovskite Solar Cells

One of the most significant applications of 1,4-butanediammonium is in the enhancement of hybrid perovskite solar cells (PSCs). The compound acts as an organic diammonium cation that stabilizes both two-dimensional (2D) and three-dimensional (3D) perovskite structures.

Crystallization and Stability

Research indicates that incorporating this compound iodide (BDAI2) into PSCs improves their crystallization ability and stability. A study demonstrated that a small percentage (≤1%) of BDAI2 enhances the power conversion efficiency (PCE) and charge carrier lifetimes significantly. Devices with this additive maintained 50% to 80% of their initial PCE after extensive exposure to light and heat, indicating improved photothermal stability compared to control samples without the additive .

Optoelectronic Properties

The presence of this compound also affects the optoelectronic properties of perovskites. It was found that while higher concentrations of BDAI2 reduced charge carrier lifetimes due to trap-assisted recombination, lower concentrations actually increased these lifetimes. This dual behavior highlights the importance of optimizing the amount of diammonium additive for achieving desired performance characteristics .

Ionic Compounds and Crystal Structures

This compound derivatives are utilized in creating various ionic compounds with distinct crystal structures.

Structural Dynamics

For instance, this compound zinc formate exhibits unique structural dynamics under pressure. Studies show that applying pressure alters its dielectric properties significantly, similar to temperature changes. This behavior is attributed to the soft ionic crystal structure and highlights the potential for these compounds in applications requiring tunable dielectric properties .

Phase Transition Studies

The compound has been investigated for its phase transition behaviors. In one study, this compound tetrachlorocuprate demonstrated a reversible phase transition at elevated temperatures. This transition is linked to conformational changes in the organic chains within its structure, showcasing its utility in materials that require specific thermal responses .

Potential Applications in Drug Delivery

Emerging research suggests that this compound salts may have applications in drug delivery systems due to their ability to form stable complexes with various pharmaceuticals. These complexes can enhance solubility and bioavailability, although more research is needed to explore this potential fully.

Table: Summary of Key Findings on this compound Applications

| Application Area | Compound Form | Key Findings |

|---|---|---|

| Hybrid Perovskite Solar Cells | This compound Iodide | Enhanced stability and PCE; optimal concentration crucial for performance |

| Ionic Compounds | This compound Zinc Formate | Significant dielectric property changes under pressure |

| Phase Transition | This compound Tetrachlorocuprate | Reversible phase transitions linked to structural dynamics |

| Drug Delivery | Various Salt Forms | Potential for improved solubility and bioavailability; requires further study |

Vergleich Mit ähnlichen Verbindungen

Key Findings :

- Shorter chains (e.g., EDA) increase quantum confinement but compromise stability. BDA’s four-carbon chain optimally reduces confinement while maintaining structural integrity .

- Aromatic spacers (e.g., BnzDA) outperform linear analogs in LEDs due to enhanced charge transport and rigidity .

Hydrogen Bonding and Framework Stabilization

BDA’s hydrogen-bonding capacity is contrasted with other templating agents in hybrid materials:

Key Findings :

- BDA’s dual ammonium groups enable robust hydrogen bonds with inorganic anions (e.g., [H₂PO₃]⁻), stabilizing 3D networks in cobalt phosphites .

- Neutral diamines like putrescine lack the ionic interactions required for framework stabilization .

Thermal and Mechanical Properties

BDA-based materials exhibit distinct responses to external stimuli compared to analogs:

Key Findings :

Vorbereitungsmethoden

Reaction Sequence and Optimization

The synthesis begins with diethyl succinate as the starting material. Lithium aluminum deuteride (LiAlD₄) reduction yields 1,4-butanediol-1,1,4,4-d₄ (66% yield), which undergoes bromination with phosphorus tribromide (PBr₃) to form 1,4-dibromobutane-1,1,4,4-d₄ (60% yield). Subsequent reaction with potassium phthalimide produces the diphthalimide intermediate (88% yield), which is cleaved with hydrazine hydrate to yield 1,4-butanediamine-1,1,4,4-d₄ (47% yield). Final treatment with concentrated nitric acid affords This compound-1,1,4,4-d₄ dinitrate (62% yield).

Key Data:

| Step | Reagent/Condition | Yield (%) |

|---|---|---|

| Diol formation | LiAlD₄ in ether, reflux | 66 |

| Dibromide synthesis | PBr₃, 0°C → ambient | 60 |

| Phthalimide coupling | K-phthalimide, DMF, 4h | 88 |

| Amine liberation | Hydrazine hydrate, ethanol | 47 |

| Salt formation | HNO₃ in ethanol, 0°C | 62 |

Isotopic Purity and Characterization

Deuterium incorporation was confirmed via ¹H NMR (absence of C-H signals) and mass spectrometry (m/z 94 for [CD₂CD₂] fragments). The final dinitrate salt exhibited a melting point of 140°C, consistent with non-deuterated analogues.

Phthalimide-Mediated Synthesis from 1,4-Dibromobutylamine

A patented route avoids isotopic labeling and prioritizes industrial scalability. This method employs 1,4-dibromobutylamine and potassium phthalimide in acetone, followed by methylamine-mediated phthalimide cleavage.

Stepwise Procedure

-

Diphthalimide Formation :

Reaction of 1,4-dibromobutylamine with potassium phthalimide in acetone (15–20 vol. equivalents) at 70°C yields 1,4-diphthalimidobutane (96% purity). -

Amine Liberation :

Refluxing the diphthalimide with 40% aqueous methylamine and hydrochloric acid generates 1,4-butanediamine hydrochloride , which is neutralized to free the diamine. -

Salt Formation :

Treatment with nitric acid produces this compound dinitrate in 60–70% overall yield.

Key Data:

| Parameter | Value |

|---|---|

| Solvent (Step 1) | Acetone (20 vol. equiv.) |

| Reaction Time (Step 2) | 3–9 hours (HCl reflux) |

| Final Distillation | 158–160°C (atmospheric) |

| Overall Yield | 60–70% |

Advantages Over Traditional Methods

This method avoids hazardous reagents like hydrazine and simplifies purification by leveraging phthalimide’s insolubility. The use of methylamine enhances reaction efficiency, reducing side products.

Comparative Analysis of Synthetic Routes

Yield and Scalability

The Gabriel synthesis achieves moderate yields (16% overall for deuterated salts) but requires specialized deuterated reagents. In contrast, the phthalimide route offers higher scalability (60–70% yield) with commodity chemicals.

Industrial Applicability

-

Gabriel Method : Suited for isotopic labeling in academic research.

-

Phthalimide Route : Preferable for bulk production due to lower costs and safer intermediates.

Purification and Characterization Techniques

Recrystallization and Distillation

Both methods employ recrystallization (ethanol-water) for salt purification. Free diamines are isolated via atmospheric distillation, with boiling points between 158–160°C.

Spectroscopic Validation

Q & A

Basic Research Questions

Q. What are the standard synthesis routes and characterization methods for 1,4-butanediammonium salts?

- Methodology : Synthesis typically involves reacting 1,4-butanediamine with acids (e.g., HCl, HBr, HNO₃) to form salts like dichloride or dinitrate derivatives. Characterization includes:

- Infrared (IR) spectroscopy to identify NH₃⁺ and V–O vibrational modes in polyvanadate complexes .

- X-ray diffraction (XRD) for crystal structure determination, e.g., monomeric, chain, or layered polyvanadates .

- Thermogravimetric analysis (TGA) to study thermal stability and decomposition pathways (e.g., weight loss steps at 495–538 K) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Safety Measures :

- PPE : Wear gloves, lab coats, and eye protection to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of dust or vapors .

- Storage : Keep in sealed containers in well-ventilated areas, away from ignition sources .

- Emergency Response : Flush eyes/skin with water for 15 minutes; seek medical attention for ingestion/inhalation .

Advanced Research Questions

Q. How does thermal decomposition of this compound salts occur, and what analytical methods elucidate these pathways?

- Mechanism : Salts like this compound dinitrate dissociate into 1,4-butanediamine and nitric acid under heat.

- Analytical Techniques :

- Mass spectrometry (MS) with molecular beam sampling identifies gaseous decomposition products .

- TGA-DSC quantifies mass loss and exothermic/endothermic transitions (e.g., 538 K decomposition peak) .

Q. What role does hydrogen bonding play in stabilizing this compound polyvanadates?

- Structural Insights :

- Hydrogen bonds between NH₃⁺ groups and V–O frameworks or water molecules enhance stability in polyvanadates.

- IR spectroscopy reveals shifts in NH₃⁺ stretching modes (3200–2800 cm⁻¹) due to H-bonding .

- Powder XRD data correlate H-bond strength with lattice distortions (e.g., V–O bond elongation) .

Q. How does this compound influence the dielectric and thermal properties of hybrid perovskites?

- Case Study : In this compound tetrachlorocuprate, the organic cation’s flexibility affects dielectric behavior:

- ¹H/¹³C NMR shows NH₃ groups exhibit greater mobility than CH₂, influencing hydrogen bonding with Cl⁻ ions .

- Thermal analysis reveals phase transitions near 323 K, linked to changes in organic chain dynamics .

Q. Can this compound-based compounds exhibit ferroelectricity, and what factors drive this behavior?

- Example : [this compound]BiI₅ demonstrates ferroelectricity with a Curie temperature of 365 K.

- Key Factors :

- Asymmetric hydrogen bonding between NH₃⁺ and I⁻ ions induces polar ordering.

- Bandgap analysis (1.8 eV) links structural distortion to optoelectronic properties .

Contradictions & Limitations

- Thermal Stability : Some studies report decomposition at 495 K , while others note stability up to 538 K . This discrepancy may arise from differences in salt composition (e.g., dinitrate vs. polyvanadates).

- Hydrogen Bonding : IR data in polyvanadates suggest weak H-bonding , whereas XRD in perovskites indicates strong interactions . Contextual factors (anion type, hydration) likely explain this variation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.